Piperazine, 1-acetyl-4-(4-acetylphenyl)-
Description
Chemical Structure and Properties: The compound "Piperazine, 1-acetyl-4-(4-acetylphenyl)-" (systematic name: 1-(4-Acetylphenyl)piperazine) is a piperazine derivative featuring two acetyl groups. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol and a ChemSpider ID of 87795 . The structure comprises a piperazine ring substituted at the 4-position with a 4-acetylphenyl group and an acetyl group at the 1-position.
Synthesis:
Synthetic routes for related acetylated piperazines often involve acetylation of precursor amines. For instance, 1-acetyl-4-(4-hydroxyphenyl)piperazine is synthesized via acetylation of 4-hydroxyphenylpiperazine dihydrobromide using acetic anhydride and a base, achieving yields exceeding 80% with minimal by-products . Similar methodologies may apply to the target compound.
Applications: Piperazine derivatives are widely explored in medicinal chemistry for their antitumor, anti-inflammatory, and enzyme inhibitory activities.
Properties
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)13-3-5-14(6-4-13)16-9-7-15(8-10-16)12(2)18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVLJFUJNCVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630774 | |
| Record name | 1-[4-(4-Acetylphenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104080-54-8 | |
| Record name | 1-[4-(4-Acetylphenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1-acetyl-4-(4-acetylphenyl)- stands out for its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound Piperazine, 1-acetyl-4-(4-acetylphenyl)- has a complex molecular structure characterized by the presence of a piperazine ring substituted with acetyl and phenyl groups. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol. The structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives. One study synthesized a series of hydantoin and purine derivatives containing the 4-acetylphenylpiperazinylalkyl moiety and evaluated their antiproliferative activity against several cancer cell lines, including SW480, SW620, and PC3. The derivative with the 4-acetylphenylpiperazinylalkyl moiety exhibited significant cytotoxicity, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 1 | SW480 | 0.67 | High |
| 2 | SW620 | 0.75 | Moderate |
| 3 | PC3 | 0.80 | Moderate |
Anti-inflammatory Activity
Piperazine derivatives have also shown anti-inflammatory effects . A patent describes several piperazine compounds that act as antagonists of the CCR1 receptor, which is implicated in inflammatory responses. These compounds were confirmed in animal models to reduce inflammation effectively .
Neuroprotective Effects
The potential neuroprotective effects of piperazine derivatives are noteworthy, especially concerning Alzheimer’s disease. Compounds designed with piperazine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. One derivative showed an IC50 of 0.90 µM against AChE, suggesting promising neuroprotective activity .
The mechanism by which Piperazine, 1-acetyl-4-(4-acetylphenyl)- exerts its biological effects is not fully elucidated; however, its structure suggests several possible interactions:
- Receptor Binding : The piperazine ring is known to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may mediate its neuroprotective effects.
- Enzyme Inhibition : The acetyl groups may enhance binding affinity to enzymes such as AChE, contributing to its anticancer and neuroprotective properties.
Case Studies
Several case studies illustrate the compound's biological efficacy:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives containing the piperazine moiety significantly inhibited cell proliferation in various cancer cell lines, suggesting a robust anticancer profile.
- Inflammation Models : Animal studies indicated that piperazine derivatives effectively reduced inflammatory markers in models of acute inflammation, supporting their therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : Direct attachment of bulky groups (e.g., phenyl) to the piperazine nitrogen reduces solubility (e.g., compound 8a in : solubility <20 μM), while ethylene spacers (e.g., 8ac ) improve solubility (80 μM) by modulating pKa (6–7 vs. 3.8 for direct attachment) .
- Electron-Withdrawing Groups : Acetyl substituents (as in the target compound) enhance hydrogen bonding and enzyme interaction, as seen in PARP-1 inhibitors .
- Charged Moieties : Piperazine’s tertiary nitrogen is critical for cholinesterase inhibition; morpholine substitution (neutral oxygen) reduces activity by >50% .
Physicochemical Properties
Table 2: Solubility and pKa Comparisons
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
